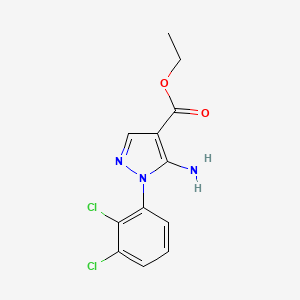

![molecular formula C7H4ClIN2 B1428231 6-Chloro-5-iodoimidazo[1,2-a]pyridine CAS No. 1414863-99-2](/img/structure/B1428231.png)

6-Chloro-5-iodoimidazo[1,2-a]pyridine

Übersicht

Beschreibung

6-Chloro-5-iodoimidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A recent review highlighted the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are important fused nitrogen-bridged heterocyclic compounds. There are several possibilities of fused bicyclic 5-5, 5-6 and tricyclic 6-5-5, 6-6-5 ring systems containing imidazole moieties with a nitrogen atom at the ring junction .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Catalytic Activities

A notable application of 6-Chloro-5-iodoimidazo[1,2-a]pyridine derivatives is their synthesis through various chemical reactions. The compound has been utilized in the development of facile methods for creating structurally similar molecules, showing wide substrate scope and simple operations under metal-free conditions. For instance, the synthesis of 3-iodoimidazo[1,2-a]pyridines involves an I2O5-mediated iodocyclization cascade, highlighting the compound's versatility in chemical reactions (Zhou et al., 2019). Moreover, the chemoselective iodination of imidazo[1,2-a]pyridine derivatives has been explored to understand the chemoselectivity of substitution reactions, further emphasizing the compound's role in synthetic chemistry research (Zhao et al., 2018).

Antiviral Research

The antiviral activity of imidazo[1,2-a]pyridine derivatives has been investigated, particularly their efficacy against human cytomegalovirus (HCMV) and HSV-1. These studies have focused on synthesizing novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides, demonstrating the potential of 6-Chloro-5-iodoimidazo[1,2-a]pyridine derivatives in medicinal chemistry for antiviral drug development (Gudmundsson et al., 2003).

Heterocyclic Compound Synthesis

6-Chloro-5-iodoimidazo[1,2-a]pyridine derivatives are pivotal in the synthesis of heterocyclic compounds, which are crucial in developing new therapeutic agents. The imidazo[1,2-a]pyridine scaffold, recognized for its broad range of applications in medicinal chemistry, has been extensively studied for structural modifications leading to novel heterocyclic compounds with potential as drug-like chemical libraries (Deep et al., 2016).

Novel Synthetic Pathways

Research on 6-Chloro-5-iodoimidazo[1,2-a]pyridine derivatives also includes developing novel synthetic pathways, such as the electrochemical oxidative iodination using NaI as an iodine source. This method provides an efficient route to prepare 3-iodoimidazo[1,2-a]pyridine derivatives, showcasing the compound's utility in innovative synthetic approaches (Park et al., 2020).

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . Their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of future research .

Eigenschaften

IUPAC Name |

6-chloro-5-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJVOEGMYXZVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-iodoimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)

![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)

![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)

![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)